1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile
Description
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile is a halogenated cyclopropane derivative featuring a carbonitrile group attached to a cyclopropane ring substituted with a 3-chloro-5-(trifluoromethyl)phenyl moiety. This compound combines the steric strain of the cyclopropane ring with the electronic effects of chlorine and trifluoromethyl groups, making it a structurally unique molecule.
The chlorine atom enhances lipophilicity and may influence intermolecular interactions, while the electron-withdrawing trifluoromethyl group can affect electronic distribution and resistance to metabolic degradation. These features collectively suggest applications in drug design, agrochemicals, or as intermediates in organic synthesis.
Properties
Molecular Formula |
C11H7ClF3N |
|---|---|
Molecular Weight |
245.63 g/mol |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H7ClF3N/c12-9-4-7(10(6-16)1-2-10)3-8(5-9)11(13,14)15/h3-5H,1-2H2 |
InChI Key |
AWAGIUWEHIEUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Aryl Epoxide and Cyanogen Phosphate Reaction
This method involves reacting aryl-substituted ethylene oxide derivatives with cyanogen phosphate under basic conditions. For example, (2S)-2-(3,4-difluorophenyl)ethylene oxide reacts with cyanogen methyl acid phosphate diethyl ester in glycol dimethyl ether with NaH as a base. The reaction proceeds at 60°C for 10 hours, yielding the cyclopropanecarbonitrile core with >98% purity and >99.9% enantiomeric excess.
Key Conditions
Cyanide Substitution on Cyclopropane Precursors
Halogen-to-Cyanide Displacement
A halide (e.g., chloride) on a preformed cyclopropane ring is replaced by a cyanide group. For instance, 1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile can be synthesized from its chloro analog using potassium cyanide (KCN) or sodium cyanide (NaCN) in dichloromethane/water biphasic systems. The reaction is stirred at 20–80°C for 2–3 hours, achieving 85% yield.
Reaction Scheme
Optimized Parameters
-
Cyanide Source: KCN (1.1–1.5 equiv)
-
Solvent: Dichloromethane/water (5:1 v/v)
Coupling Reactions with Preformed Cyclopropane Units
Suzuki-Miyaura Cross-Coupling
A boronic acid derivative of 3-chloro-5-(trifluoromethyl)phenyl is coupled with a bromocyclopropanecarbonitrile using Pd catalysts. For example, 3-fluoro-5-trifluoromethylphenylboronic acid reacts with 1-bromocyclopropanecarbonitrile in the presence of tetrakis(triphenylphosphine)palladium(0), yielding the target compound in 57% yield.
Catalytic System
-
Catalyst: Pd(PPh₃)₄ (0.05 equiv)
-
Base: Na₂CO₃ (2M aqueous)
-
Solvent: Tetrahydrofuran (THF)
Catalytic Methods Using Transition Metals
Copper-Mediated Cyanation
Aryl halides undergo cyanation using CuI/LiCl/Cs₂CO₃ systems in tert-butanol. For example, 3-bromo-5-(trifluoromethyl)chlorobenzene reacts with cyclopropanecarbonitrile at 100°C for 15–24 hours, yielding 77% product.
Advantages
-
Ligand-Free: No chiral ligands required
-
Scalability: Tolerates gram-scale synthesis
Comparative Analysis of Methods
Critical Process Considerations
Solvent Selection
Chemical Reactions Analysis
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, which are important in the synthesis of pharmaceuticals and agrochemicals.
Common reagents used in these reactions include sodium nitrite, hypophosphorous acid, and cuprous oxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: It is investigated for its potential use in developing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, making it effective in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338964-43-5)
This compound shares the trifluoromethylphenyl substituent and carbonitrile group but differs in its core structure. Instead of a cyclopropane ring, it contains a dihydropyridine ring with an allyl group and a ketone oxygen .
Key Differences:
- Substituents : The allyl group may increase conformational flexibility compared to the rigid cyclopropane.
1,2,3-Trichloropropane (CAS: 96-18-4)
A chlorinated alkane, 1,2,3-trichloropropane lacks the cyclopropane and aromatic systems but shares chlorine substituents. It is primarily studied for its toxicity and environmental persistence .
Key Differences:
- Reactivity : The absence of a cyclopropane or aromatic ring reduces steric strain and conjugation.
- Applications : 1,2,3-Trichloropropane is an industrial solvent, whereas the target compound’s functionality suggests pharmaceutical relevance.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopropanecarbonitrile, and what reagents are critical for introducing the trifluoromethyl group?
- Methodological Answer : Synthesis typically involves multi-step pathways starting with cyclopropane ring formation, followed by halogenation and trifluoromethylation. Key reagents include trifluoromethyl iodide or trifluoromethyl sulfonic anhydride for introducing the CF₃ group, and phosphorus oxychloride for chlorination. Solvents like dichloromethane and bases such as triethylamine are often used to optimize yields .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropane ring and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography (as seen in structurally similar compounds) can resolve spatial arrangements of the chloro- and trifluoromethylphenyl groups .
Q. What safety protocols should be followed when handling this compound, given limited toxicity data?
- Methodological Answer : Due to incomplete toxicity profiles (e.g., no acute/chronic data per ), handle under fume hoods with PPE (gloves, goggles). Use inert atmospheres for reactions involving volatile intermediates. Monitor stability under storage conditions (e.g., moisture-sensitive groups may degrade) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the cyclopropane ring formation step?
- Methodological Answer : Temperature control (e.g., −20°C to 0°C for ring closure) and solvent polarity adjustments (e.g., switching from THF to DMF) can minimize side reactions. Catalysts like palladium complexes may improve regioselectivity during aryl coupling. Real-time monitoring via TLC or HPLC ensures intermediate purity .
Q. How do researchers reconcile contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodological Answer : Discrepancies between experimental and simulated NMR data may arise from solvent effects or conformational dynamics. Density Functional Theory (DFT) calculations with solvent models (e.g., PCM) improve prediction accuracy. Empirical correction factors for electronegative groups (Cl, CF₃) refine shift assignments .
Q. What strategies are employed to investigate the compound’s bioactivity given its structural similarity to known pharmacological agents?
- Methodological Answer : Molecular docking studies compare its affinity to targets like COX-2 or ion channels (analogous to ). In vitro assays (e.g., enzyme inhibition) validate activity. Substituent variations (e.g., replacing Cl with Br) explore structure-activity relationships (SAR) .
Q. What challenges arise in assessing the compound’s solubility for formulation in biological assays?
- Methodological Answer : The hydrophobic cyclopropane and trifluoromethyl groups limit aqueous solubility. Co-solvents (DMSO/PEG mixtures) or nanoformulation (liposomes) enhance bioavailability. Hansen solubility parameters guide solvent selection for in vitro testing .
Q. How do researchers design degradation studies to evaluate environmental persistence of this compound?
- Methodological Answer : Accelerated degradation under UV light or enzymatic conditions (e.g., liver microsomes) identifies breakdown products. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) tracks degradation kinetics. Ecotoxicity assays (e.g., Daphnia magna) assess ecological risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
